3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to a pyrazole ring, which is further connected to a hydroxypropanimidamide moiety. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters. The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
The hydroxypropanimidamide moiety is usually synthesized through the reaction of nitriles with hydroxylamine under acidic or basic conditions. The final step involves coupling the pyrazole intermediate with the hydroxypropanimidamide derivative under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the hydroxypropanimidamide moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole or hydroxypropanimidamide derivatives.
Scientific Research Applications
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-Cyclopropyl-1H-pyrazol-1-yl)propanenitrile: A structurally similar compound with a nitrile group instead of the hydroxypropanimidamide moiety.
5-Cyclopropyl-1H-pyrazole: A simpler compound with only the cyclopropyl-pyrazole structure.
N’-hydroxypropanimidamide: A compound featuring the hydroxypropanimidamide moiety without the pyrazole ring.
Uniqueness
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is unique due to its combination of the cyclopropyl-pyrazole structure with the hydroxypropanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWGLFUSFFLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=NN2CC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.